molecular formula C8H5IO2 B598160 6-Iodo-3-Benzofuranone CAS No. 1199782-68-7

6-Iodo-3-Benzofuranone

Cat. No. B598160
CAS RN: 1199782-68-7
M. Wt: 260.03
InChI Key: YWANOARZTMFITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-3-Benzofuranone is a chemical compound with the molecular formula C8H5IO2 . It is primarily used for research and development purposes .


Synthesis Analysis

Benzofuran derivatives, including 6-Iodo-3-Benzofuranone, have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of 6-Iodo-3-Benzofuranone consists of a benzofuranone core with an iodine atom attached to the 6th carbon atom .


Chemical Reactions Analysis

Benzofuran derivatives, including 6-Iodo-3-Benzofuranone, have been involved in various chemical reactions. For example, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been established for the direct synthesis of α-ketoamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Iodo-3-Benzofuranone include a molecular weight of 260.03 .

Mechanism of Action

While the specific mechanism of action for 6-Iodo-3-Benzofuranone is not explicitly mentioned in the sources, benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

6-Iodo-3-Benzofuranone is primarily used for research and development and is not advised for medicinal, household, or other uses . Specific hazards arising from the chemical are not available in the sources .

Future Directions

Benzofuran compounds, including 6-Iodo-3-Benzofuranone, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on the development of novel synthetic analogues of these compounds .

properties

IUPAC Name

6-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANOARZTMFITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670461
Record name 6-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3-Benzofuranone

CAS RN

1199782-68-7
Record name 6-Iodo-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199782-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.